molecular formula C13H9N3O3S B2789794 N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034225-89-1

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2789794
CAS RN: 2034225-89-1
M. Wt: 287.29
InChI Key: OECOBAOFDDJPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide, also known as ITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITB belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide is not fully understood. However, it has been suggested that N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide exerts its pharmacological effects by modulating various signaling pathways. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been found to inhibit the activity of protein kinase B (AKT), a key regulator of cell survival and proliferation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. Furthermore, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects
N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various disease models. However, there are also some limitations to using N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide in lab experiments. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has poor solubility in water, which may limit its bioavailability and efficacy. In addition, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has not been extensively studied in clinical trials, and its safety and toxicity profiles are not well-established.

Future Directions

There are several future directions for the study of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide. Further research is needed to elucidate the exact mechanism of action of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide and to identify its molecular targets. In addition, more studies are needed to investigate the safety and toxicity profiles of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide in animal models and clinical trials. Furthermore, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide may have potential applications in other diseases, such as metabolic disorders and cardiovascular diseases, and further research is needed to explore these potential applications.
Conclusion
In conclusion, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has shown promising results in various disease models. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to elucidate the exact mechanism of action of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide and to investigate its safety and toxicity profiles. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide may have potential applications in other diseases, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide involves the reaction of 4-(thiazol-2-yloxy)benzoic acid with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by the reaction with isoxazole-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-12(15-11-5-7-18-16-11)9-1-3-10(4-2-9)19-13-14-6-8-20-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECOBAOFDDJPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NOC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.